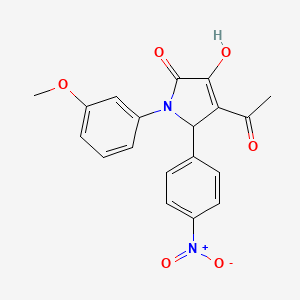![molecular formula C24H24N4O3 B4894516 1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine, commonly known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research. FMPP is a potent and selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
FMPP acts as a potent and selective agonist at the serotonin receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes, including mood regulation, pain perception, and inflammation.
Biochemical and Physiological Effects:
The activation of the serotonin receptor by FMPP has been found to have a significant impact on various physiological and biochemical processes. FMPP has been found to have analgesic effects, which make it a potential candidate for the treatment of pain. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. FMPP has also been found to have an impact on mood regulation and has been studied for its potential use in the treatment of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
FMPP has several advantages for lab experiments. It is a potent and selective agonist at the serotonin receptor, which makes it a useful tool for studying the role of the serotonin receptor in various physiological and biochemical processes. FMPP has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of FMPP is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the study of FMPP. One potential direction is the development of FMPP-based drugs for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of FMPP's impact on various physiological and biochemical processes, including pain perception, inflammation, and mood regulation. Furthermore, the development of new and improved synthesis methods for FMPP may increase its availability and use in scientific research.
Synthesemethoden
The synthesis of FMPP involves the reaction of 2-furoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-(6-methoxy-2-naphthyl)-1H-pyrazole-4-carbaldehyde to yield FMPP. The synthesis of FMPP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FMPP has been extensively studied for its potential therapeutic applications. It has been found to have a potent and selective agonist activity at the serotonin receptor, which makes it a promising candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. FMPP has also been studied for its potential use in the treatment of migraines and other types of headaches. Furthermore, FMPP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-7-6-17-13-19(5-4-18(17)14-21)23-20(15-25-26-23)16-27-8-10-28(11-9-27)24(29)22-3-2-12-31-22/h2-7,12-15H,8-11,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQCWWHWZGNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)

![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)
![4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)